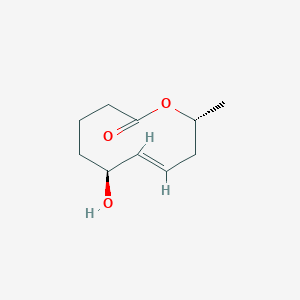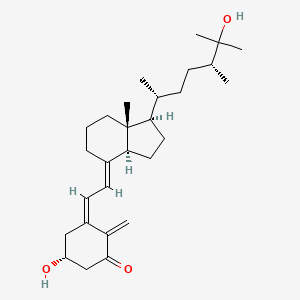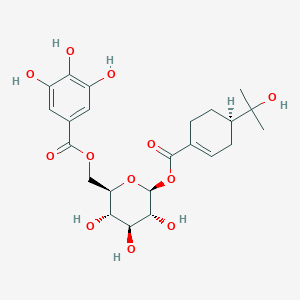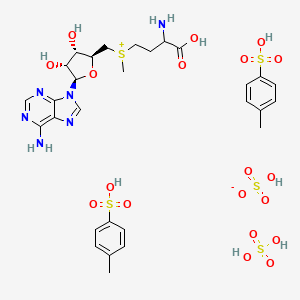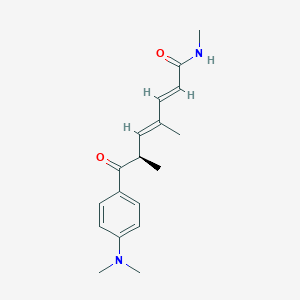![molecular formula C18H18F2N2O6S2 B1263731 N-[1-(2,3-dihydro-1,4-benzodioxin-6-ylsulfonyl)-3-pyrrolidinyl]-2,6-difluorobenzenesulfonamide](/img/structure/B1263731.png)
N-[1-(2,3-dihydro-1,4-benzodioxin-6-ylsulfonyl)-3-pyrrolidinyl]-2,6-difluorobenzenesulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[1-(2,3-dihydro-1,4-benzodioxin-6-ylsulfonyl)-3-pyrrolidinyl]-2,6-difluorobenzenesulfonamide is a sulfonamide.
Applications De Recherche Scientifique
Antibacterial and Biofilm Inhibition Properties
A significant application of compounds related to N-[1-(2,3-dihydro-1,4-benzodioxin-6-ylsulfonyl)-3-pyrrolidinyl]-2,6-difluorobenzenesulfonamide is in the field of antibacterial research. These compounds have been found to exhibit inhibitory action against biofilms of bacterial strains such as Escherichia coli and Bacillus subtilis. Specifically, some derivatives showed suitable inhibitory action against these biofilms, indicating their potential as antibacterial agents (Abbasi et al., 2020). Additionally, certain derivatives of these compounds have demonstrated good antibacterial activity against various Gram-positive and Gram-negative bacterial strains, suggesting their use as potential therapeutic agents for inflammatory ailments (Abbasi et al., 2017).
Enzyme Inhibition and Potential Therapeutic Use
These compounds have also been studied for their enzyme inhibitory properties. For instance, some synthesized derivatives exhibited substantial inhibitory activity against enzymes like α-glucosidase and acetylcholinesterase, which are important targets in diabetes and Alzheimer's disease treatment (Abbasi et al., 2019). This indicates the potential of these compounds in developing treatments for such diseases.
Potential in Drug Development
The structural properties of these compounds have made them subjects of interest in drug development research. For instance, their role as antagonists in targeting GPR119 receptors has been explored, which is relevant in the prevention of human HIV-1 infection (Yu et al., 2014). Additionally, their potential as novel κ-opioid receptor antagonists has been investigated, which is significant in the context of treating depression and addiction disorders (Grimwood et al., 2011).
Antimicrobial and Antifungal Applications
These compounds have been synthesized and evaluated for their antimicrobial and antifungal potentials, indicating their effectiveness as promising antibacterial and antifungal agents. This includes their ability to exhibit suitable antibacterial and antifungal potential with low hemolytic activity, making them viable for therapeutic applications (Abbasi et al., 2020).
Propriétés
Formule moléculaire |
C18H18F2N2O6S2 |
|---|---|
Poids moléculaire |
460.5 g/mol |
Nom IUPAC |
N-[1-(2,3-dihydro-1,4-benzodioxin-6-ylsulfonyl)pyrrolidin-3-yl]-2,6-difluorobenzenesulfonamide |
InChI |
InChI=1S/C18H18F2N2O6S2/c19-14-2-1-3-15(20)18(14)29(23,24)21-12-6-7-22(11-12)30(25,26)13-4-5-16-17(10-13)28-9-8-27-16/h1-5,10,12,21H,6-9,11H2 |
Clé InChI |
GTNGQRRXRAEINQ-UHFFFAOYSA-N |
SMILES canonique |
C1CN(CC1NS(=O)(=O)C2=C(C=CC=C2F)F)S(=O)(=O)C3=CC4=C(C=C3)OCCO4 |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![(1S,3S,4R,5S)-3-[(Z)-3-(3,4-Dihydroxyphenyl)prop-2-enoyl]oxy-1-[(E)-3-(3,4-dihydroxyphenyl)prop-2-enoyl]oxy-4,5-dihydroxycyclohexane-1-carboxylic acid](/img/structure/B1263652.png)
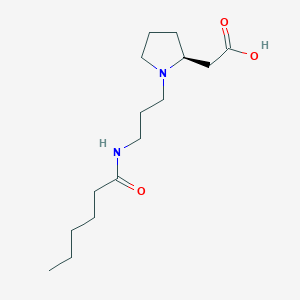
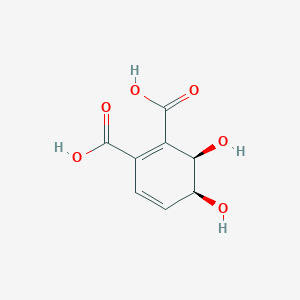

![(2R)-2-amino-3-[(Z)-C-benzyl-N-hydroxycarbonimidoyl]sulfanylpropanoic acid](/img/structure/B1263660.png)
![(1R,2R,4R,8S,9R,10S,12S,13R,16S)-2,8,12,16-tetrahydroxy-5,5,9-trimethyl-14-methylidenetetracyclo[11.2.1.01,10.04,9]hexadecan-15-one](/img/structure/B1263662.png)
